molecular formula C14H17NO3S B5162490 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine

Cat. No.: B5162490
M. Wt: 279.36 g/mol
InChI Key: FHKVEZBRIBUFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a morpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the modulation of signaling pathways involved in inflammation and cell death. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine in lab experiments is its relatively simple synthesis method, which allows for the efficient production of the compound. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.

Future Directions

For research include the development of new derivatives, investigation of its potential applications in other fields, and exploration of its mechanism of action at the molecular level. 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine holds promise as a potential therapeutic agent, and further research is needed to fully understand its potential.

Synthesis Methods

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine can be synthesized through various methods, including the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethiol with morpholine in the presence of a catalyst, or through the reaction of 4-(2-bromoacetyl) morpholine with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethiol. The yield of this compound varies depending on the method used, with the highest yield reported to be 85%.

Scientific Research Applications

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its neuroprotective effects, with studies showing that it can protect neurons from oxidative stress and apoptosis. Additionally, this compound has been used as a starting point for the development of new drugs, with researchers modifying the structure of this compound to create new compounds with potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c19-14(15-3-5-16-6-4-15)10-11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKVEZBRIBUFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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